(5E)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione is a chemical compound characterized by its unique structure, which includes an imidazolidine-2,4-dione core substituted with a (2,4-dimethoxy-3-methylphenyl)methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of an appropriate aldehyde with an imidazolidine-2,4-dione derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophilic reagents (e.g., halogens, nitrating agents) or nucleophilic reagents (e.g., amines, thiols); reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(5E)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: A compound used as a precursor in organic synthesis and for the immobilization of nitrogenated bases.
3,5-Dimethyl-1-phenyl-1H-pyrazole: A compound with applications in various chemical reactions and synthesis.
Uniqueness
(5E)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazolidine-2,4-dione core and (2,4-dimethoxy-3-methylphenyl)methylidene group provide a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7-10(18-2)5-4-8(11(7)19-3)6-9-12(16)15-13(17)14-9/h4-6H,1-3H3,(H2,14,15,16,17)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRNXMGIVODBOI-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=C2C(=O)NC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)/C=C/2\C(=O)NC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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